N~1~-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide
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Overview
Description
N~1~-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide is a complex organic compound that features a benzothiazole moiety, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with an aldehyde under oxidative conditions.
Piperazine Derivatization: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable coupling agent.
Sulfonylation: The sulfonyl group is added by reacting the piperazine derivative with a sulfonyl chloride.
Acetylation: Finally, the acetyl group is introduced by reacting the sulfonylated compound with acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N~1~-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity . The piperazine ring can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole core.
Piperazine Derivatives: Compounds such as 1-(4-bromophenyl)piperazine and 1-(2-pyridyl)piperazine are structurally similar due to the piperazine ring.
Uniqueness
N~1~-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide is unique due to the combination of the benzothiazole, piperazine, and sulfonyl groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C20H20N4O4S2 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[4-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C20H20N4O4S2/c1-14(25)22-16-3-5-17(6-4-16)30(27,28)24-10-8-23(9-11-24)20(26)15-2-7-18-19(12-15)29-13-21-18/h2-7,12-13H,8-11H2,1H3,(H,22,25) |
InChI Key |
LXXQRECICZGRTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Origin of Product |
United States |
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